1,2-Dihydronaphthalene-1,2-diol

Xenobiotic metabolism Cytochrome P450 Naphthalene toxicokinetics

1,2-Dihydronaphthalene-1,2-diol (CAS 7234-04-0), also designated naphthalene-1,2-dihydrodiol, is a member of the naphthalenediol class formed by vicinal hydroxylation across the C1–C2 bond of naphthalene. It exists in both cis and trans stereoisomeric forms derived from distinct enzymatic pathways: the cis-(1R,2S) enantiomer is produced by bacterial Rieske non-heme iron dioxygenases (e.g., naphthalene 1,2-dioxygenase, EC 1.14.12.12), whereas the trans-diol arises from mammalian cytochrome P450 monooxygenase/epoxide hydrolase cascades.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 7234-04-0
Cat. No. B1198776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydronaphthalene-1,2-diol
CAS7234-04-0
Synonyms1,2-dihydronaphthalene-1,2-diol
1,2-dihydroxy-1,2-dihydronaphthalene
1,2-dihydroxy-1,2-dihydronaphthalene, (1S-trans)-isomer
1,2-dihydroxy-1,2-dihydronaphthalene, (cis)-(+-)-isomer
1,2-dihydroxy-1,2-dihydronaphthalene, (cis)-isomer
1,2-dihydroxy-1,2-dihydronaphthalene, (trans)-(+-)-isomer
1,2-dihydroxy-1,2-dihydronaphthalene, (trans)-(-)-isomer
1,2-dihydroxy-1,2-dihydronaphthalene, (trans)-isomer
naphthalene-1,2-dihydrodiol
trans-1,2-dihydroxy-1,2-dihydronaphthalene
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(C(C=CC2=C1)O)O
InChIInChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H
InChIKeyQPUHWUSUBHNZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydronaphthalene-1,2-diol (CAS 7234-04-0): A Dual-Pathway Naphthalene Metabolite for Environmental, Enzymological, and Pharmaceutical Research


1,2-Dihydronaphthalene-1,2-diol (CAS 7234-04-0), also designated naphthalene-1,2-dihydrodiol, is a member of the naphthalenediol class formed by vicinal hydroxylation across the C1–C2 bond of naphthalene [1]. It exists in both cis and trans stereoisomeric forms derived from distinct enzymatic pathways: the cis-(1R,2S) enantiomer is produced by bacterial Rieske non-heme iron dioxygenases (e.g., naphthalene 1,2-dioxygenase, EC 1.14.12.12), whereas the trans-diol arises from mammalian cytochrome P450 monooxygenase/epoxide hydrolase cascades [2]. The compound is registered in ChEBI (CHEBI:28516), HMDB (HMDB0060335), and KEGG (C06205), and is recognized as a primary metabolite conserved across bacteria and humans [3].

Why 1,2-Dihydronaphthalene-1,2-diol Cannot Be Substituted by 1-Naphthol, 2-Naphthol, or Other In-Class Analogs for Critical Research Applications


Although 1-naphthol, 2-naphthol, and 1,2-dihydronaphthalene-1,2-diol all arise from naphthalene metabolism, they are not functionally interchangeable. The dihydrodiol is the predominant primary metabolite in human liver microsomes, formed with a Vmax over 10-fold higher than 1-naphthol and over 100-fold higher than 2-naphthol, and is further metabolized to distinct secondary products by P450 isoforms [1]. Critically, the cis and trans stereoisomers of the dihydrodiol exhibit a 440-fold difference in acid-catalyzed dehydration rate, and the bacterial dehydrogenase that channels the cis-diol into the naphthalene degradation pathway shows zero activity toward the trans isomer [2][3]. These stereochemistry-dependent reactivity and enzyme recognition differences mean that substituting the diol with a naphthol or using the wrong stereoisomer will produce fundamentally different kinetic, metabolic, and environmental fate results.

Quantitative Differentiation Evidence for 1,2-Dihydronaphthalene-1,2-diol Against Closest Analogs and Stereoisomers


Metabolite Formation Kinetics in Pooled Human Liver Microsomes: trans-1,2-Dihydrodiol vs. 1-Naphthol vs. 2-Naphthol

In pooled human liver microsomes (pHLMs), trans-1,2-dihydro-1,2-naphthalenediol (dihydrodiol) is the kinetically dominant primary naphthalene metabolite. It exhibits a Km of 23 µM and a Vmax of 2860 pmol/mg protein/min, compared to 1-naphthol (Km = 40 µM, Vmax = 268 pmol/mg/min) and 2-naphthol (Km = 116 µM, Vmax = 22 pmol/mg/min). The dihydrodiol's Vmax exceeds that of 1-naphthol by 10.7-fold and 2-naphthol by 130-fold, while its Km is the lowest among the three, indicating the highest apparent affinity for the metabolic system [1]. CYP1A2 was identified as the most efficient isoform for dihydrodiol and 1-naphthol production, whereas CYP3A4 was most effective for 2-naphthol [1].

Xenobiotic metabolism Cytochrome P450 Naphthalene toxicokinetics

cis vs. trans Stereoisomer Reactivity Divergence in Acid-Catalyzed Dehydration: kcis/ktrans = 440

The acid-catalyzed dehydration of cis- and trans-naphthalene-1,2-dihydrodiols to form 2-naphthol proceeds with a rate ratio kcis/ktrans = 440 [1]. This dramatic divergence, measured in aqueous solution, reflects the stereoelectronic facilitation of β-hydroxycarbocation formation from the cis isomer via C–H hyperconjugation, which is geometrically precluded in the trans isomer where the C–OH bond occupies an axial orientation relative to the incipient carbocation center [1]. The cis/trans rate ratio for naphthalene-1,2-dihydrodiol is intermediate between that of benzene dihydrodiol (kc/kt = 4500) and that of non-aromatic tetrahydronaphthalene analogs (kc/kt = 0.5), confirming that the aromaticity of the naphthalene ring system is a key determinant of this stereoelectronic effect [1].

Physical organic chemistry Stereoelectronic effects Arenedihydrodiol dehydration

cis/trans Isomer Formation Ratio in Mycobacterium sp. Naphthalene Degradation: Approximately 25:1

In a Mycobacterium sp. isolated from oil-contaminated sediments, naphthalene degradation proceeds through two parallel initial oxidation pathways: a dioxygenase-catalyzed route producing cis-1,2-dihydroxy-1,2-dihydronaphthalene and a monooxygenase-catalyzed route producing the trans isomer [1]. Quantitative analysis by HPLC and mass spectrometry established that the ratio of cis to trans-naphthalene dihydrodiol isomers was approximately 25:1 [1]. This stands in contrast to typical Pseudomonas strains, which produce the cis isomer almost exclusively, making the Mycobacterium system unique in its simultaneous generation of both stereoisomers at a well-defined ratio [1].

Microbial biodegradation Polycyclic aromatic hydrocarbons Mycobacterium metabolism

Bound Residue Formation in Environmental Matrices: cis-Naphthalene-1,2-dihydrodiol vs. Parent Naphthalene

The environmental persistence of cis-naphthalene-1,2-dihydrodiol was evaluated by measuring bound residue formation in three geosorbents: a sediment (1% organic carbon [OC]), a silty loam soil (2.9% OC), and a peat (26% OC) over incubation periods up to 35 days under both sterile and non-sterile conditions [1]. Bound residue formation was low for naphthalene across all matrices, but 5- to 20-fold higher for cis-naphthalene-1,2-dihydrodiol [1]. The dihydrodiol metabolite forms bound residues primarily through covalent binding to organic matter, in contrast to the non-covalent interactions that dominate parent naphthalene binding [1]. This indicates that dihydrodiol formation represents a bioactivation step with respect to environmental sequestration.

Environmental fate Soil organic matter Bound residue formation

Stereospecific Substrate Recognition by Naphthalene cis-Dihydrodiol Dehydrogenase: Absolute Discrimination Between cis and trans Isomers

The NAD+-dependent (+)-cis-naphthalene dihydrodiol dehydrogenase (NahB) from Pseudomonas putida, which catalyzes the second step of the bacterial naphthalene degradation pathway (conversion of the cis-dihydrodiol to 1,2-dihydroxynaphthalene), exhibits absolute stereospecificity: it oxidizes (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene with Km = 6 µM and kcat = 8.3 s⁻¹ at pH 7.0 and 25 °C, but shows no enzymatic activity whatsoever with trans-1,2-dihydronaphthalene or with K-region cis-dihydrodiols of carcinogenic polycyclic hydrocarbons [1][2]. Furthermore, the enzyme is stereospecific for the (1R,2S)-enantiomer and shows no activity with the (1S,2R)-enantiomer [1]. The stoichiometry of the upstream dioxygenase reaction is 1 O₂ : 1 NADH : 1 product, confirming a tightly coupled dioxygenation mechanism specific to cis-diol formation [3].

Enzyme stereospecificity Naphthalene degradation pathway Dehydrogenase substrate selectivity

Pharmacokinetic Relevance as Major Circulating Metabolite of the Utrophin Modulator Ezutromid

Ezutromid, a first-in-class utrophin modulator evaluated in Phase 2 clinical trials for Duchenne muscular dystrophy, undergoes hepatic oxidation of its 2-naphthyl substituent to produce two regioisomeric 1,2-dihydronaphthalene-1,2-diols (DHD1 and DHD3) as major metabolites after oral administration in humans and rodents [1]. In many patients, plasma levels of the DHD metabolites exceeded those of the parent drug ezutromid, establishing these dihydrodiols as the predominant circulating species [1]. The structures of DHD1 and DHD3 were confirmed by de novo chemical synthesis, and their physicochemical, ADME, and pharmacological properties were systematically characterized [1]. This case demonstrates that 1,2-dihydronaphthalene-1,2-diols can serve as major pharmacologically relevant metabolites when a 2-naphthyl moiety is present in a drug candidate.

Drug metabolism Duchenne muscular dystrophy Pharmacokinetics

Evidence-Backed Procurement Scenarios for 1,2-Dihydronaphthalene-1,2-diol in Research and Industrial Workflows


Quantitative Reference Standard for Naphthalene Metabolite Profiling in Human In Vitro Toxicology Studies

Based on the head-to-head kinetic data showing that trans-1,2-dihydro-1,2-naphthalenediol is the dominant primary naphthalene metabolite in human liver microsomes (Vmax = 2860 pmol/mg/min vs. 268 for 1-naphthol) [1], this compound serves as the indispensable calibration standard for LC-MS/MS or HPLC-based metabolite profiling. When characterizing naphthalene metabolic activation by specific CYP isoforms (CYP1A2 being the major contributor), the dihydrodiol must be included in the analyte panel to achieve accurate mass balance. Using only 1-naphthol as a surrogate will underestimate total metabolic flux by approximately one order of magnitude.

Enantiopure Substrate for Bacterial Naphthalene Degradation Pathway Enzyme Assays and Bioremediation Engineering

The absolute stereospecificity of naphthalene cis-dihydrodiol dehydrogenase (NahB) for the cis-(1R,2S) enantiomer, with zero activity toward the trans isomer or the (1S,2R) enantiomer [1][2], means that only the correct stereoisomer can function as a substrate in enzyme kinetic assays, pathway reconstitution experiments, or whole-cell biosensor development. The defined 25:1 cis/trans product ratio observed in Mycobacterium sp. [3] further underscores the need for authentic cis-diol to calibrate dioxygenase vs. monooxygenase activity in mixed microbial communities.

Environmental Fate Tracer for PAH Metabolite Sequestration Studies in Soil and Sediment

The finding that cis-naphthalene-1,2-dihydrodiol forms 5- to 20-fold more bound residues than parent naphthalene across diverse geosorbents [1] establishes this compound as a critical analytical standard for environmental mass balance studies. Researchers investigating PAH metabolite fate in contaminated soils, sediments, or groundwater cannot accurately close the contaminant mass balance without quantifying the dihydrodiol fraction. The compound is also essential for validating extraction efficiency, since its covalent binding to organic matter differs fundamentally from the non-covalent partitioning of parent naphthalene.

Drug Metabolism Reference Standard for Naphthyl-Containing Pharmaceutical Candidates

The clinical demonstration that 1,2-dihydronaphthalene-1,2-diol metabolites of ezutromid achieved plasma concentrations exceeding the parent drug in DMD patients [1] provides precedent for anticipating similar metabolic fates for any drug candidate bearing a 2-naphthyl substituent. Pharmaceutical metabolism departments procuring this compound can use it as a synthetic reference for structural elucidation, as a quantitative standard for bioanalytical method validation, and as an authentic analyte for CYP reaction phenotyping studies aimed at identifying the isoforms responsible for naphthyl oxidation.

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